molecular formula C11H7FOS B13080352 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B13080352
M. Wt: 206.24 g/mol
InChI Key: SNWZQYVPRJWHEY-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a fluorine-substituted phenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)thiophene-2-carboxylic acid.

    Reduction: 3-(3-Fluorophenyl)thiophene-2-methanol.

    Substitution: 2-Bromo-3-(3-fluorophenyl)thiophene.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)thiophene-2-carbaldehyde: Similar structure but with the fluorine atom at the para position of the phenyl ring.

    3-(3-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Methylphenyl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-fluorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H

InChI Key

SNWZQYVPRJWHEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SC=C2)C=O

Origin of Product

United States

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